molecular formula C16H30O B013458 (11z,13e)-Hexadecadien-1-ol CAS No. 111872-80-1

(11z,13e)-Hexadecadien-1-ol

Cat. No. B013458
M. Wt: 238.41 g/mol
InChI Key: GKFQVSXEEVMHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11z,13e)-Hexadecadien-1-ol, commonly known as HHD, is a long-chain alcohol that is widely used in scientific research. It is a colorless liquid with a floral odor and is produced by many plants and insects. HHD is an important molecule in the field of chemistry, biochemistry, and pharmacology due to its unique properties.

Scientific Research Applications

HHD has a wide range of scientific research applications. It is commonly used as a pheromone in insect behavior studies. HHD is also used as a flavoring agent in the food industry. In addition, HHD is used in the fragrance industry to produce floral scents.

Mechanism Of Action

The mechanism of action of HHD is not fully understood. However, it is believed that HHD acts as a pheromone by binding to specific receptors in the olfactory system of insects. This binding triggers a series of biochemical reactions that result in a behavioral response.

Biochemical And Physiological Effects

HHD has been shown to have several biochemical and physiological effects. In insects, HHD has been shown to elicit a variety of behaviors, including mating behavior, aggregation, and feeding behavior. In mammals, HHD has been shown to have anxiolytic effects, reducing anxiety and stress.

Advantages And Limitations For Lab Experiments

HHD has several advantages for use in lab experiments. It is a relatively stable compound, making it easy to handle and store. HHD is also readily available and inexpensive. However, one limitation of HHD is its limited solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for research on HHD. One area of research could be the development of new synthesis methods for HHD that are more efficient and cost-effective. Another area of research could be the investigation of the mechanism of action of HHD in insects and mammals. Additionally, the potential use of HHD as a therapeutic agent for anxiety and stress-related disorders in humans could be explored.
Conclusion:
In conclusion, (11z,13e)-Hexadecadien-1-ol is an important molecule in scientific research due to its unique properties and wide range of applications. It is commonly used as a pheromone in insect behavior studies and as a flavoring agent in the food industry. HHD has several biochemical and physiological effects and has potential therapeutic applications for anxiety and stress-related disorders. Further research on HHD is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

HHD can be synthesized by several methods such as the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Grignard reaction. The most commonly used method for synthesizing HHD is the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide. The reaction produces an alkene, which is then hydrogenated to produce HHD.

properties

CAS RN

111872-80-1

Product Name

(11z,13e)-Hexadecadien-1-ol

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

hexadeca-11,13-dien-1-ol

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3

InChI Key

GKFQVSXEEVMHMA-UHFFFAOYSA-N

SMILES

CCC=CC=CCCCCCCCCCCO

Canonical SMILES

CCC=CC=CCCCCCCCCCCO

Purity

97%

synonyms

hexadeca-11,13-dien-1-ol; 11,13-Hexadecadien-1-ol, (E,Z)-, 111872-80-1, (Z,Z)-11,13-Hexadecadien-1-ol, ACMC-20mezk, CTK0D3272, CTK2H8602, CTK2I7356, CTK9A2342, 71720-83-7, AG-G-81390, 11,13-Hexadecadien-1-ol, (Z,E)-, 80625-62-3; 

Origin of Product

United States

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